An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methyl-5-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methyl-5-nitroaniline
Introduction
2-Methoxy-4-methyl-5-nitroaniline (CAS No. 65740-55-8) is an aromatic amine derivative whose physicochemical properties are of significant interest in medicinal chemistry and material science.[1] The arrangement of its functional groups—a methoxy ether, a methyl group, an amino group, and a nitro group on a benzene ring—dictates its solubility, lipophilicity, crystal packing, and potential for intermolecular interactions. These characteristics are critical determinants of its behavior in both biological and synthetic systems, influencing everything from reaction kinetics to bioavailability.
While comprehensive experimental data for this specific isomer is not broadly published, this guide provides a framework for its characterization. We will detail the authoritative, field-proven methodologies for determining its key physicochemical properties. To illustrate these protocols, we will reference data from the closely related and well-documented isomer, 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), providing researchers with a practical and comparative template for their own investigations.
Core Molecular and Physical Properties
A foundational analysis of any chemical entity begins with its basic structural and physical data. This information serves as the primary identifier and offers initial insights into the compound's behavior.
| Property | Data for 2-Methoxy-4-methyl-5-nitroaniline | Data for Illustrative Isomer (2-Methoxy-4-nitroaniline) | Reference |
| CAS Number | 65740-55-8 | 97-52-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | 168.15 g/mol | [1][4] |
| Appearance | Not specified | Yellow to orange crystalline powder | [2][5] |
| Melting Point | Not specified | 140-142 °C | [2][3] |
| Boiling Point (est.) | Not specified | 337.07 °C (rough estimate) | [2] |
| Density (est.) | Not specified | 1.211 g/cm³ | [2] |
Diagram: General Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a novel chemical entity like 2-Methoxy-4-methyl-5-nitroaniline.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Melting Point Determination
The melting point is a critical parameter for assessing the purity and identity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[6]
Authoritative Protocol: Capillary Method
The capillary method is the standard technique for melting point determination.[7] It relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[8]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample must be crushed in a mortar and pestle to ensure efficient and uniform heat transfer.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[9]
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (e.g., 10-20 °C/min) to establish a rough range.[6] This saves time in subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, place the capillary in the heating block of the apparatus. Heat rapidly to about 20 °C below the expected melting point.[9]
-
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[9]
-
Recording the Melting Range:
-
Reporting: The result is reported as a range (T₁ - T₂). For a pure substance, this range is typically narrow (0.5-1.0 °C). Always report the heating rate used, as it influences the observed range.[7]
Diagram: Melting Point Determination Workflow
Caption: Step-by-step workflow for accurate melting point determination via the capillary method.
Solubility Profile
Solubility is a cornerstone physicochemical property, profoundly impacting drug formulation, reaction conditions, and environmental fate. A comprehensive profile involves testing the compound's solubility in a range of aqueous and organic solvents.
Insights from the Illustrative Isomer (2-Methoxy-4-nitroaniline)
A detailed study on 2-Methoxy-4-nitroaniline revealed its solubility across various monosolvents using the shake-flask method between 278.15 K and 323.15 K.[10] The mole fraction solubility was highest in N-methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO), and lowest in water, highlighting the compound's predominantly organic-soluble nature.[10] This type of data is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.
Protocol: Qualitative and Semi-Quantitative Solubility Determination
This protocol provides a systematic approach to classifying a compound's solubility.[11]
Step-by-Step Methodology:
-
Initial Solvent Screening:
-
Place a small, pre-weighed amount of the compound (e.g., 1 mg) into separate vials.[12]
-
Add a measured volume (e.g., 1 mL) of the first solvent (typically water).
-
Vigorously shake or vortex the vial for 1-2 minutes.[11]
-
Visually inspect for dissolution. If dissolved, the compound is classified as soluble.
-
-
Acid-Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, its acidic or basic properties can be probed using aqueous solutions of different pH.[11]
-
Test 1: 5% HCl (aq): Add 1 mL of 5% HCl. If the compound dissolves, it indicates the presence of a basic functional group, most commonly an amine.[11]
-
Test 2: 5% NaOH (aq): To a fresh sample, add 1 mL of 5% NaOH. Dissolution suggests a sufficiently acidic functional group.[11]
-
Test 3: 5% NaHCO₃ (aq): To a fresh sample, add 1 mL of 5% NaHCO₃. Dissolution indicates a strongly acidic group, such as a carboxylic acid.[11]
-
-
Organic Solvent Testing: Repeat Step 1 with a panel of relevant organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, n-hexane) to establish an organic solubility profile.[12]
-
Classification: The results are used to classify the compound based on its solubility behavior, which provides clues to its functional groups and polarity.[11][13]
Diagram: Solubility Classification Decision Tree
Caption: A decision tree for classifying an organic compound based on its solubility behavior.
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, governing membrane permeability and interactions with biological targets. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] The value is almost always expressed as its logarithm, LogP.[14]
For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH.[15]
Authoritative Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the gold standard for experimental LogP determination.[16]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-equilibration is critical to prevent volume changes during the experiment.[17]
-
Sample Preparation: Prepare a stock solution of the compound in the most suitable phase (or a co-solvent like DMSO that is used in a very small volume).[15]
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The total amount of solute should not exceed the solubility limit in either phase.
-
Equilibration: Seal the vessel and shake it gently for a sufficient period (can range from minutes to 24 hours) to allow the compound to partition and reach equilibrium between the two phases.[17] Centrifugation is then used to ensure complete separation of the two layers.
-
Concentration Analysis: Carefully separate the n-octanol and aqueous layers. Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17]
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
-
Reporting: The final value is reported as LogP or LogD at the specified pH (e.g., LogD₇.₄).
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, revealing the number and connectivity of hydrogen and carbon atoms. NMR data for 2-Methoxy-4-nitroaniline is available for comparison.[4][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. Key peaks would be expected for the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, N-O stretches of the nitro group, and C-O stretches of the methoxy group.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit strong absorption bands in the UV-Vis region. The UV-Vis spectrum for the related 2-methoxy-5-nitroaniline shows concentration-dependent behavior, suggesting intermolecular charge-transfer processes.[19]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-methyl-5-nitroaniline is not widely available, data from related nitroaniline compounds suggest that appropriate precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20] Avoid breathing dust.[20] Avoid contact with skin, eyes, and clothing.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5][22]
-
Hazards: Related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Some isomers are suspected of causing cancer and are toxic to aquatic life.[3][23]
Always consult a compound-specific SDS before handling any chemical.
Conclusion
This guide establishes a comprehensive framework for the characterization of 2-Methoxy-4-methyl-5-nitroaniline. While specific experimental data for this molecule remains limited, the detailed protocols for determining melting point, solubility, lipophilicity, and spectroscopic properties provide a clear and authoritative pathway for its investigation. By leveraging the provided methodologies and comparative data from related isomers, researchers and drug development professionals can systematically elucidate the physicochemical profile of this compound, enabling its effective application in further research and development.
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